molecular formula C9H7NO B3417362 2-Hydroxyquinoline CAS No. 70254-42-1

2-Hydroxyquinoline

Cat. No. B3417362
CAS RN: 70254-42-1
M. Wt: 145.16 g/mol
InChI Key: LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Patent
US04468402

Procedure details

60 Grams of 6-(α-chloroacetyl)carbostyril was suspended in 0.5 kg of pyridine and stirred at 80°-90° C. for 2 hours, then the suspension was stirred under ice-cooling for 1 hour. The crystals thus precipitated were collected by filtration and recrystallized from methanol to obtain 70 g of 6-(α-pyridiniumacetyl)carbostyril chloride 1/2-hydrate in the form of colorless needle-like crystals. Melting point: over 300° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCC([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:15])[CH:9]=[CH:8]2)=O>N1C=CC=CC=1>[NH:11]1[C:12]2[C:7](=[CH:6][CH:5]=[CH:14][CH:13]=2)[CH:8]=[CH:9][C:10]1=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C=1C=C2C=CC(NC2=CC1)=O
Step Two
Name
Quantity
0.5 kg
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred at 80°-90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(=O)C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 70 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04468402

Procedure details

60 Grams of 6-(α-chloroacetyl)carbostyril was suspended in 0.5 kg of pyridine and stirred at 80°-90° C. for 2 hours, then the suspension was stirred under ice-cooling for 1 hour. The crystals thus precipitated were collected by filtration and recrystallized from methanol to obtain 70 g of 6-(α-pyridiniumacetyl)carbostyril chloride 1/2-hydrate in the form of colorless needle-like crystals. Melting point: over 300° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCC([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:15])[CH:9]=[CH:8]2)=O>N1C=CC=CC=1>[NH:11]1[C:12]2[C:7](=[CH:6][CH:5]=[CH:14][CH:13]=2)[CH:8]=[CH:9][C:10]1=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C=1C=C2C=CC(NC2=CC1)=O
Step Two
Name
Quantity
0.5 kg
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred at 80°-90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(=O)C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 70 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04468402

Procedure details

60 Grams of 6-(α-chloroacetyl)carbostyril was suspended in 0.5 kg of pyridine and stirred at 80°-90° C. for 2 hours, then the suspension was stirred under ice-cooling for 1 hour. The crystals thus precipitated were collected by filtration and recrystallized from methanol to obtain 70 g of 6-(α-pyridiniumacetyl)carbostyril chloride 1/2-hydrate in the form of colorless needle-like crystals. Melting point: over 300° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCC([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:15])[CH:9]=[CH:8]2)=O>N1C=CC=CC=1>[NH:11]1[C:12]2[C:7](=[CH:6][CH:5]=[CH:14][CH:13]=2)[CH:8]=[CH:9][C:10]1=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C=1C=C2C=CC(NC2=CC1)=O
Step Two
Name
Quantity
0.5 kg
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred at 80°-90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(=O)C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 70 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.